molecular formula C13H9ClF3N5 B2883215 N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2883215
M. Wt: 327.69 g/mol
InChI Key: CMTZXCREJMUZHB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 4-chlorophenylamine substituent at position 7, a methyl group at position 5, and a trifluoromethyl group at position 2 of the triazolopyrimidine core. This scaffold is notable for its role in medicinal chemistry, particularly as inhibitors of enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and Mycobacterium tuberculosis targets . The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the 4-chlorophenyl moiety contributes to target selectivity .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5/c1-7-6-10(19-9-4-2-8(14)3-5-9)22-12(18-7)20-11(21-22)13(15,16)17/h2-6,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTZXCREJMUZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with a chlorophenyl substituent and a trifluoromethyl group. Its molecular formula is C13H9ClF3N5C_{13}H_9ClF_3N_5 and it is known by several synonyms including TCMDC-123826 . The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidines. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival. Inhibition of these enzymes can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest : Research indicates that triazolo derivatives can induce cell cycle arrest in the G2/M phase, effectively halting the proliferation of cancer cells. This has been observed in studies involving MCF-7 breast cancer cells .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of triazolo compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression, demonstrating favorable binding affinities that correlate with observed biological activities .
  • SAR Studies : Structure-activity relationship (SAR) analyses reveal that modifications to the triazolo core can significantly affect potency and selectivity against various biological targets. For instance, alterations in substituents on the phenyl ring can enhance or diminish activity against specific cancer cell lines .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study 1 : A study published in 2020 demonstrated that a related triazolo compound showed significant cytotoxicity against MCF-7 cells compared to standard treatments like cisplatin. The study highlighted the potential for developing new anticancer therapies based on this scaffold .
  • Study 2 : Another investigation focused on the antimicrobial properties of triazolo derivatives against Mycobacterium tuberculosis, showing promising results that warrant further exploration into their use as antitubercular agents .

Data Summary

Biological ActivityTargetMechanismObserved Effect
AnticancerMCF-7Enzyme Inhibition (HDAC)Induces apoptosis
AntimicrobialMycobacterium tuberculosisDisruption of cell wall synthesisInhibits growth
AntiviralVarious virusesInhibition of viral replicationReduces viral load

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Key structural analogs differ in the substituents on the aromatic amine group or the triazolopyrimidine core. Below is a comparative analysis:

Compound Substituents Key Properties
Target Compound: N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl at C7; CF3 at C2; CH3 at C5 Hypothesized anti-malarial activity; enhanced lipophilicity
Compound 43 : N-(4-(trifluoromethyl)phenyl)-5-methyl-2-(trifluoromethyl)-... 4-Trifluoromethylphenyl at C7 MP: 124–126°C; Yield: 20–30%; MS m/z 362.3 [MH]+
AD1 (MMV665874) : N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-... 3-Chloro-4-methylphenyl at C7 PfDHODH inhibitor (IC50: 150 nM); used in anti-malarial studies
Compound 97 : 2-(2-Aminoethyl)-N-(4-chlorophenyl)-5-methyl-... 2-(2-Aminoethyl) at C2; 4-chlorophenyl at C7 Yield: 40%; structural flexibility for target interactions
DSM338 : N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)-... 3,5-Difluoro-4-(trifluoromethyl)phenyl at C7 Bound to dihydroorotate dehydrogenase; C14H7F8N5; anti-malarial activity
Compound 51 : N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-5-methyl-2-[(methyloxy)methyl]-... 4-Pentafluorosulfanylphenyl at C7; (methyloxy)methyl at C2 Yield: 92%; NMR δ 10.52 (s, NH)
Key Observations:
  • Aromatic Substituent Effects: Electron-withdrawing groups (e.g., CF3, Cl) enhance binding to hydrophobic enzyme pockets. For instance, AD1 (3-chloro-4-methylphenyl) showed potent PfDHODH inhibition, while DSM338 (3,5-difluoro-4-CF3) achieved sub-nanomolar activity in enzyme assays . Bulkier groups (e.g., pentafluorosulfanyl in Compound 51) reduce synthetic yields but improve metabolic stability .
  • Triazolopyrimidine Core Modifications: The trifluoromethyl group at C2 is critical for potency. Its replacement with methyloxy-methyl (Compound 51) alters electronic properties but retains activity .

Physical and Spectroscopic Properties

Property Target Compound Compound 43 AD1 DSM338
Melting Point Not reported 124–126°C Not reported Not reported
1H NMR Not available δ 7.93 (NH), 7.82–7.54 (Ar-H) Not available δ 7.17–7.10 (Ar-H)
MS (m/z) Not available 362.3 [MH]+ Not available 382.0 [MH]+
  • Trifluoromethyl Impact : The CF3 group deshields adjacent protons, as seen in Compound 43 (δ 7.93 for NH) .
  • Aromatic Signals : Substituents like 4-chlorophenyl result in distinct doublets (e.g., J = 8.1–8.7 Hz in Compound 43 ) .

Q & A

Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or NMP) enhance reactivity of intermediates .
  • Catalysts : Triethylamine or sodium hydride improves reaction efficiency in nucleophilic substitution steps .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography with gradients (e.g., EtOAC/light petroleum) isolates the target compound with >95% purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve substituent positions (e.g., trifluoromethyl at C2, methyl at C5) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z 380 [MH]+^+) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., dihedral angles between pyrimidine and chlorophenyl groups ≈12–86°) .

Q. How do structural modifications (e.g., substituents on the triazolo-pyrimidine core) influence bioactivity?

  • Methodological Answer :
  • Comparative SAR studies : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess changes in target binding .
  • Trifluoromethyl role : Enhances metabolic stability and hydrophobic interactions with enzymes like Plasmodium falciparum DHODH .
  • Methyl group at C5 : Reduces steric hindrance, improving solubility without compromising activity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Dose-response validation : Re-test compounds under standardized conditions (e.g., 150 nM for Plasmodium assays) .
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions .
  • Crystallographic analysis : Compare binding modes in enzyme complexes (e.g., DHODH inhibitors) to clarify mechanism-driven discrepancies .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation to identify stabilized targets (e.g., malarial enzymes) .
  • CRISPR-Cas9 screening : Genome-wide knockouts reveal pathways essential for compound efficacy .

Q. What experimental approaches are suitable for studying the compound’s crystallographic properties?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/water) and resolve structures using SHELX software .
  • Key parameters :
ParameterValue (Example)Source
Space groupP-1
Dihedral angle12.8° (pyrimidine vs. phenyl)
Hydrogen bondingN–H⋯N (intramolecular)

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